molecular formula C24H31N3O2S B2913562 N1-cycloheptyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 904278-85-9

N1-cycloheptyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2913562
CAS No.: 904278-85-9
M. Wt: 425.59
InChI Key: HKYUYCWHZQAKRW-UHFFFAOYSA-N
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Description

N1-cycloheptyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H31N3O2S and its molecular weight is 425.59. The purity is usually 95%.
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Scientific Research Applications

Orexin Receptor Antagonism and Sleep Modulation

Research has highlighted the role of orexins in maintaining wakefulness through activation of orexin-1 (OX1R) and orexin-2 (OX2R) receptors. Selective antagonism of these receptors has been shown to modulate sleep-wake cycles. For instance, the OX2R antagonist JNJ-10397049 decreased sleep latency and increased nonrapid eye movement and rapid eye movement sleep time, indicating a potential application in sleep disorders treatment (Dugovic et al., 2009).

Dopaminergic Synthesis and Receptor Binding

The synthesis of dopaminergic tetrahydroisoquinolines, like 1-cyclohexylmethyl 7,8-dioxygenated tetrahydroisoquinoline, has been achieved through selective hydrogenation processes. These compounds display affinity for D2 dopamine receptors, suggesting potential applications in neurological research and drug development (Andreu et al., 2002).

Anticancer Potential

A new derivative, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, has shown potent cytotoxic activity against various cancer cell lines and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This highlights a promising application in cancer therapy (Riadi et al., 2021).

Isoquinoline Synthesis and Conformational Analysis

The synthesis of 1,2-dihydro-3-phenylisoquinolines and related compounds has been explored for their potential in various chemical applications, including the development of new pharmaceuticals (Brooks et al., 1973).

Adrenoceptor Actions

The synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions on adrenoceptors have been studied, revealing weak partial agonist activity at beta adrenoceptors. This opens up avenues for research in cardiovascular and respiratory therapeutics (Beaumont et al., 1983).

Quinoline Synthesis for Organic Chemistry

The cyclization of specific compounds like 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes has enabled the regioselective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols, contributing significantly to the field of organic synthesis (Uchiyama et al., 1998).

Dopamine Agonist Properties

N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines have been synthesized to investigate their potential as dopamine agonists, indicating potential applications in the treatment of Parkinson's disease and other dopamine-related disorders (Jacob et al., 1981).

Properties

IUPAC Name

N'-cycloheptyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2S/c28-23(24(29)26-20-10-3-1-2-4-11-20)25-16-21(22-12-7-15-30-22)27-14-13-18-8-5-6-9-19(18)17-27/h5-9,12,15,20-21H,1-4,10-11,13-14,16-17H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYUYCWHZQAKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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